(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a pyridylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridylmethanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the sulfonyl and pyridyl groups can enhance the compound’s binding affinity and selectivity for biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the sulfonyl and pyridyl groups can enhance these interactions through additional binding sites. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(4-([4-(TERT-BUTYL)PHENYL]SULFONYL)PIPERAZINO)(4-NITROPHENYL)METHANONE: This compound is similar in structure but contains a nitrophenyl group instead of a pyridyl group.
Uniqueness
The uniqueness of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE lies in its combination of a piperazine ring with both sulfonyl and pyridyl groups. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)17-6-8-18(9-7-17)27(25,26)23-13-11-22(12-14-23)19(24)16-5-4-10-21-15-16/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOJBOJCEHFHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.